

FTIR spectroscopic characterization of 2-Chloro-5-fluorocinnamic acid

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Compound of Interest

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An In-Depth Guide to the FTIR Spectroscopic Characterization of **2-Chloro-5-fluorocinnamic acid**: A Comparative Analysis

Introduction: The Role of FTIR in Pharmaceutical Development

In the landscape of modern drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Cinnamic acid and its derivatives, for instance, are a significant class of compounds known for their diverse pharmacological activities, including antioxidant, antiviral, and anti-diabetic properties.^[1] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for the structural elucidation of such molecules.^[2] It provides a unique vibrational "fingerprint" by probing the absorption of infrared radiation by a molecule's functional groups, making it an indispensable tool for identity confirmation, purity assessment, and quality control.^{[2][3]}

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth FTIR spectroscopic characterization of **2-Chloro-5-fluorocinnamic acid**. As a Senior Application Scientist, the objective is not merely to present a spectrum but to elucidate

the causal relationships between molecular structure and vibrational frequencies. We will explore a detailed experimental protocol, interpret the resulting spectrum with authoritative grounding, and conduct a comparative analysis with related cinnamic acid derivatives to highlight the spectroscopic impact of halogen substitution.

Molecular Structure of 2-Chloro-5-fluorocinnamic acid

Understanding the molecular architecture is the first step in predicting and interpreting its FTIR spectrum. **2-Chloro-5-fluorocinnamic acid** is a disubstituted cinnamic acid derivative. Its structure comprises several key functional groups that will give rise to characteristic absorption bands in the IR spectrum:

- Carboxylic Acid Group (-COOH): This group is responsible for a very broad O-H stretching vibration and a strong C=O (carbonyl) stretching vibration.[4][5]
- Alkene Group (-CH=CH-): The carbon-carbon double bond and the associated vinylic C-H bonds will have distinct stretching and bending vibrations.[3]
- Substituted Benzene Ring: The aromatic ring exhibits characteristic C=C stretching vibrations and C-H stretching and bending vibrations. The substitution pattern (1,2,4-trisubstituted) will influence the out-of-plane C-H bending bands in the fingerprint region.[6][7]
- Halogen Substituents (C-Cl and C-F): The carbon-halogen bonds will have stretching vibrations in the lower frequency (fingerprint) region of the spectrum.[8]

Caption: Molecular structure of **2-Chloro-5-fluorocinnamic acid**.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

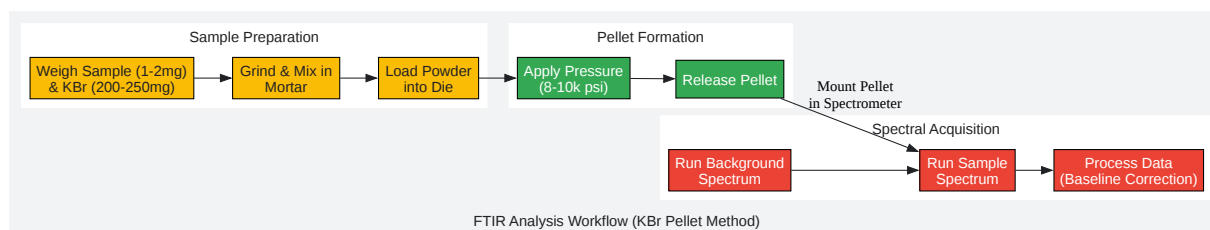
The choice of sampling technique is critical for obtaining a reliable FTIR spectrum of a solid sample. The Potassium Bromide (KBr) pellet method is a well-established and widely used transmission technique for solid samples.[9] An alternative, often simpler method is Attenuated

Total Reflectance (ATR), which requires minimal sample preparation.^{[10][11][12]} Here, we detail the KBr pellet method, which provides high-quality spectra for crystalline solids.

Step-by-Step Methodology for KBr Pellet Preparation

- Materials and Equipment:
 - **2-Chloro-5-fluorocinnamic acid** (sample)
 - FTIR-grade Potassium Bromide (KBr) powder (must be dry)
 - Agate mortar and pestle
 - Pellet press die set
 - Hydraulic press
 - FTIR spectrometer
- Sample Preparation:
 - **Drying:** Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Store the dried KBr in a desiccator.
 - **Grinding:** Weigh approximately 1-2 mg of the **2-Chloro-5-fluorocinnamic acid** sample and 200-250 mg of the dried KBr powder.^[13] Combine them in the agate mortar.
 - **Mixing:** Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.^[13]
- Pellet Formation:
 - **Loading the Die:** Carefully transfer a portion of the homogeneous powder into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

- Pressing: Place the die into the hydraulic press. Apply a force corresponding to a pressure of approximately 8,000 to 10,000 psi for several minutes.[14] This pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.
- Releasing: Carefully release the pressure and extract the die from the press. Disassemble the die to retrieve the KBr pellet. A successful pellet will be thin and transparent.
- Spectral Acquisition:
 - Background Scan: Place the empty sample holder in the FTIR spectrometer and perform a background scan. This will record the spectrum of the atmospheric components (e.g., CO₂, H₂O), which can then be subtracted from the sample spectrum.
 - Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

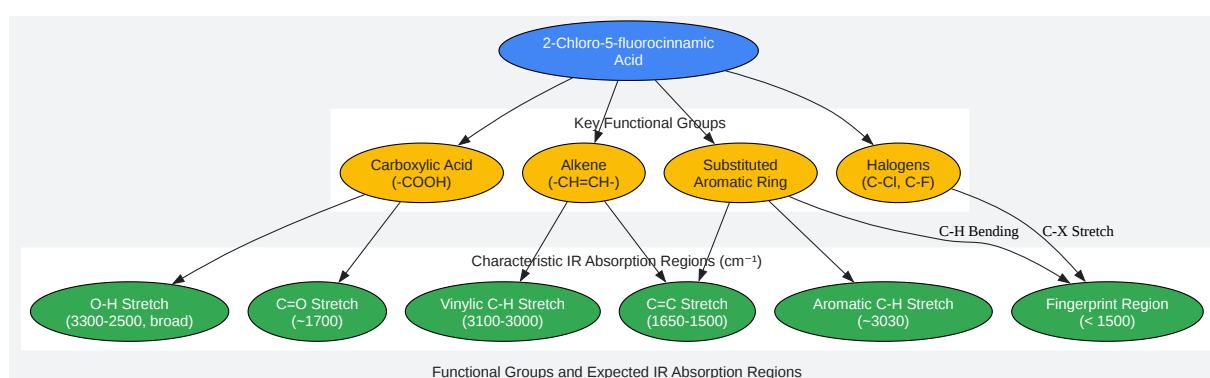


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Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

FTIR Spectrum Interpretation of 2-Chloro-5-fluorocinnamic acid

The FTIR spectrum can be divided into distinct regions, each corresponding to the vibrations of specific functional groups. The interpretation below is based on established correlation tables and data from similar compounds.



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Caption: Relationship between functional groups and their IR absorption regions.

O-H and C-H Stretching Region (4000-2500 cm^{-1})

- O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is the extremely broad absorption band appearing from approximately 3300 cm^{-1} down to 2500 cm^{-1} .^{[4][5]} This broadness is due to the strong hydrogen bonding between carboxylic acid dimers in the solid state.
- Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically result in one or more sharp, weak-to-medium bands just above 3000 cm^{-1} , often around 3030 cm^{-1} .^{[6][15]}

- **Vinylic C-H Stretch:** The C-H bonds on the alkene double bond will also show stretching absorptions in the 3100-3000 cm^{-1} range. These peaks are often superimposed on the broader O-H absorption.[3]

Carbonyl and Double Bond Region (1800-1500 cm^{-1})

- **C=O Stretch (Carboxylic Acid):** This will be one of the most intense peaks in the spectrum. For α,β -unsaturated carboxylic acids like cinnamic acid derivatives, the C=O stretching frequency is typically found between 1710 and 1680 cm^{-1} . [3] The conjugation with both the alkene and the aromatic ring lowers the frequency compared to a saturated carboxylic acid.
- **C=C Stretch (Alkene):** The stretching vibration of the vinylic C=C bond is expected to appear around 1640-1625 cm^{-1} . [3]
- **C=C Stretch (Aromatic):** The benzene ring gives rise to a series of characteristic absorptions in the 1600-1450 cm^{-1} region. [6][7] Typically, two or three bands can be observed around 1600, 1580, and 1500 cm^{-1} .

Fingerprint Region (< 1500 cm^{-1})

This region contains a complex series of absorption bands that are unique to the molecule, arising from various bending and stretching vibrations.

- **C-O Stretch and O-H Bend:** Carboxylic acids show a strong C-O stretching band coupled with O-H in-plane bending, typically found between 1320-1210 cm^{-1} . [16]
- **C-H Bending:** Out-of-plane (OOP) C-H bending vibrations for the substituted aromatic ring are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 885-870 cm^{-1} and 825-805 cm^{-1} ranges.
- **C-F and C-Cl Stretches:** The carbon-halogen stretching vibrations are found in this region. The C-F stretch is typically strong and appears in the 1250-1000 cm^{-1} range. The C-Cl stretch is found at lower wavenumbers, generally between 800-600 cm^{-1} . [8]

Comparative Analysis: The Influence of Halogen Substitution

To fully appreciate the spectroscopic signature of **2-Chloro-5-fluorocinnamic acid**, it is instructive to compare its expected vibrational frequencies with those of unsubstituted cinnamic acid and other halogenated analogues. Halogen substitution can influence the spectrum through both electronic (inductive and resonance) effects and mass effects.[\[17\]](#)

Vibrational Mode	Cinnamic Acid[3][18]	2-Chlorocinnamic acid (Predicted)	4-Fluorocinnamic acid (Predicted)	2-Chloro-5-fluorocinnamic acid (Predicted)	Rationale for Shifts
O-H stretch (cm ⁻¹)	~3300-2500 (broad)	~3300-2500 (broad)	~3300-2500 (broad)	~3300-2500 (broad)	Largely unaffected by ring substitution, dominated by H-bonding.
C=O stretch (cm ⁻¹)	~1680	~1685-1695	~1680-1690	~1690-1700	Electron-withdrawing halogens can slightly increase the C=O bond order, shifting the frequency higher. The effect is position-dependent.
C=C (alkene) stretch (cm ⁻¹)	~1630	~1630	~1635	~1635	Relatively insensitive to electronic effects on the distant ring.
C=C (aromatic) stretch (cm ⁻¹)	~1600, 1580, 1500	Frequencies and intensities will be altered.	Frequencies and intensities will be altered.	Frequencies and intensities will be altered.	Substitution breaks the symmetry of the ring, affecting these modes.

C-F stretch (cm^{-1})	N/A	N/A	~1250-1150	~1250-1150	Strong, characteristic absorption for the C-F bond.
C-Cl stretch (cm^{-1})	N/A	~780-740	N/A	~780-740	Medium-to- strong absorption in the low- frequency region.

Expert Insights: The primary differences in the FTIR spectra will be observed in the C=O stretching frequency and, most significantly, in the fingerprint region. The presence of strong C-F and C-Cl stretching bands provides direct evidence of halogenation. Furthermore, the pattern of C-H out-of-plane bending bands below 900 cm^{-1} will be distinctly different from that of unsubstituted or monosubstituted cinnamic acids, serving as a key identifier for the specific substitution pattern of the target molecule.

Conclusion

FTIR spectroscopy is a powerful and definitive technique for the structural characterization of **2-Chloro-5-fluorocinnamic acid**. A thorough analysis of the spectrum, grounded in the principles of vibrational spectroscopy, allows for the unambiguous identification of its key functional groups: the hydrogen-bonded carboxylic acid, the α,β -unsaturated alkene, the 1,2,4-trisubstituted aromatic ring, and the carbon-halogen bonds. By comparing the spectrum to that of related analogues, the specific influence of the chloro and fluoro substituents can be clearly discerned, primarily through shifts in the carbonyl frequency and the appearance of characteristic C-X stretching bands in the fingerprint region. The methodologies and interpretations presented in this guide provide a robust framework for researchers and professionals engaged in the analysis and quality control of this important class of pharmaceutical intermediates.

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